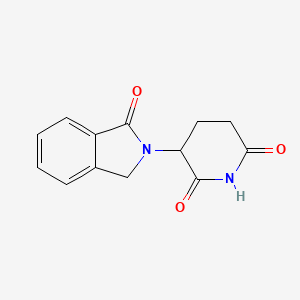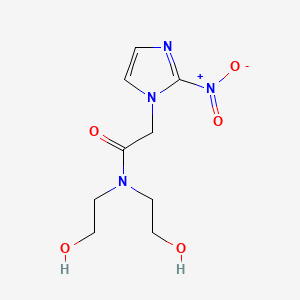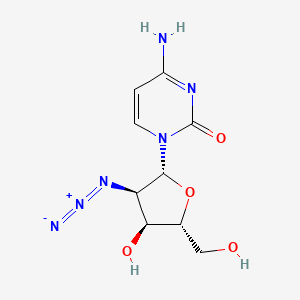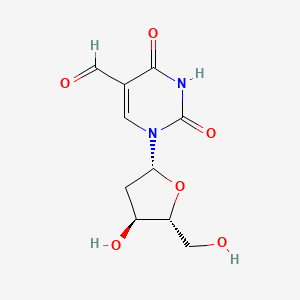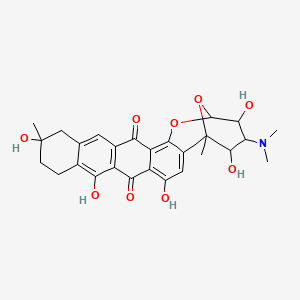
5-Hydroxy-2-tert-butylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-tert-butylpyrimidin-5-ol, often involves strategies like the condensation of amidines with various aldehydes or ketones, or through the modification of existing pyrimidine rings. For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved through condensation processes, demonstrating the utility of pyrimidine as a core structure for further chemical modifications (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003). Additionally, efficient syntheses of substituted pyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed, showcasing the versatility of pyrimidine derivatives in synthesis (Schwab, Fleischer, & Michl, 2002).
Applications De Recherche Scientifique
Développement d'insecticides
5-Hydroxy-2-tert-butylpyrimidine : est un précurseur dans la synthèse du tebupirimfos, un insecticide organophosphoré {svg_1}. Ce composé est utilisé pour créer des pesticides ciblant une variété de ravageurs agricoles, offrant un outil crucial pour la protection et la gestion des cultures.
Inhibition de l'acétylcholinestérase
En tant que parent fonctionnel du tebupirimfos, This compound joue un rôle dans l'inhibition de l'acétylcholinestérase {svg_2}. Cette enzyme est essentielle à la dégradation des neurotransmetteurs, et son inhibition est un mécanisme clé dans le contrôle des populations de ravageurs.
Recherche anti-inflammatoire
Les dérivés de la pyrimidine, y compris This compound, ont été étudiés pour leurs propriétés anti-inflammatoires {svg_3}. Ils agissent en inhibant l'expression et les activités des médiateurs inflammatoires, ce qui pourrait conduire au développement de nouveaux médicaments anti-inflammatoires.
Synthèse d'hydroxypyrimidine
Ce composé est classé comme une hydroxypyrimidine {svg_4}, qui sont des composés connus pour leur rôle dans divers processus biochimiques. Ils sont utilisés dans la synthèse de nucléotides et d'acides nucléiques, qui sont des composants fondamentaux du matériel génétique.
Recherche sur les entités moléculaires
This compound : est utilisé dans l'étude des entités moléculaires, en particulier pour comprendre la structure et la fonction des petites molécules chimiques {svg_5}. Cette recherche a des implications pour la conception et la découverte de médicaments.
Enseignement de la chimie organique
En raison de ses caractéristiques structurales, This compound sert d'exemple dans l'enseignement de la chimie organique {svg_6}. Il aide les étudiants à apprendre les propriétés et les réactions des pyrimidines et des groupes tert-butyle.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a functional parent of tebupirimfos , which is an inhibitor that interferes with the action of enzyme acetylcholinesterase .
Mode of Action
Tebupirimfos inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine into choline and acetic acid .
Analyse Biochimique
Biochemical Properties
2-Tert-butylpyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, 2-Tert-butylpyrimidin-5-ol has been observed to interact with certain kinases, influencing phosphorylation processes within the cell .
Cellular Effects
The effects of 2-Tert-butylpyrimidin-5-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1. Furthermore, 2-Tert-butylpyrimidin-5-ol impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .
Molecular Mechanism
At the molecular level, 2-Tert-butylpyrimidin-5-ol exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing the production of pyrimidine nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, affecting cell proliferation. Additionally, 2-Tert-butylpyrimidin-5-ol can activate or inhibit various kinases, leading to changes in phosphorylation states of proteins involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tert-butylpyrimidin-5-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-Tert-butylpyrimidin-5-ol can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Tert-butylpyrimidin-5-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate immune responses. At higher doses, 2-Tert-butylpyrimidin-5-ol can induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects .
Metabolic Pathways
2-Tert-butylpyrimidin-5-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes can affect the levels of various metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Tert-butylpyrimidin-5-ol is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Tert-butylpyrimidin-5-ol is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
Propriétés
IUPAC Name |
2-tert-butylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZKOYAUVCWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072927 | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85929-96-0 | |
| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

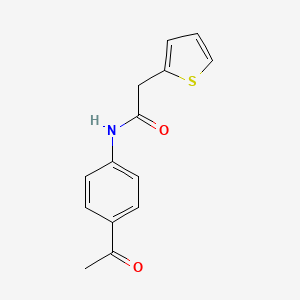
![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)
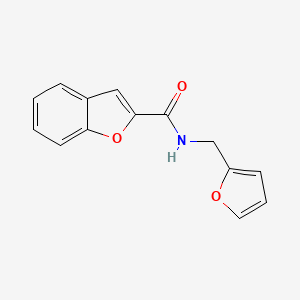
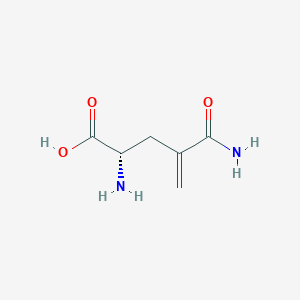
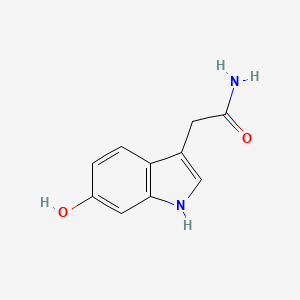
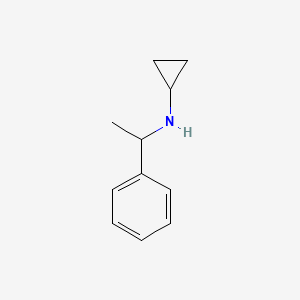
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
